[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
CAS No.: 81701-13-5
Cat. No.: VC2328402
Molecular Formula: C22H31FO2
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester - 81701-13-5](/images/structure/VC2328402.png)
Specification
CAS No. | 81701-13-5 |
---|---|
Molecular Formula | C22H31FO2 |
Molecular Weight | 346.5 g/mol |
IUPAC Name | (4-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C22H31FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h12-19H,2-11H2,1H3 |
Standard InChI Key | LIALNGUAWCANCX-UHFFFAOYSA-N |
SMILES | CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F |
Canonical SMILES | CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester consists of a bicyclohexyl framework with a propyl group attached to one cyclohexyl ring and a carboxylic acid ester moiety (bonded to a 4-fluorophenyl group) attached to the other cyclohexyl ring. The compound exists in a trans,trans configuration, which refers to the stereochemical arrangement of the substituents on the cyclohexyl rings . This structural configuration contributes significantly to its physical and chemical properties, making it distinct from similar organic compounds. The presence of both alicyclic and aromatic components in its structure gives this molecule unique characteristics that influence its behavior in various chemical and biological systems. The bicyclohexyl backbone provides a rigid structure that can be leveraged in applications requiring specific spatial arrangements, while the fluorophenyl group introduces electronic properties that can be exploited in various contexts.
Chemical Identifiers and Physical Properties
The compound is cataloged with several standardized chemical identifiers that facilitate its identification and characterization in chemical databases and research literature. These identifiers include the CAS Registry Number (81701-13-5), which serves as a unique numerical identifier assigned by the Chemical Abstracts Service . Additionally, the compound is represented by several computational chemical descriptors that provide information about its structure and properties. The IUPAC name of the compound is (4-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate, which systematically describes its chemical structure according to international nomenclature standards . Other identifiers include the InChI (International Chemical Identifier) string and InChIKey (LIALNGUAWCANCX-UHFFFAOYSA-N), which provide standardized representation of the chemical structure for computational applications .
Table 1: Physical and Chemical Properties of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
Synthesis Methods
Esterification Approaches
The synthesis of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester typically involves an esterification reaction between [1,1'-bicyclohexyl]-4-carboxylic acid and 4-fluorophenol. This process generally follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the ester bond. The reaction usually requires a catalyst to proceed efficiently, with common catalysts including sulfuric acid, p-toluenesulfonic acid, or specific coupling agents designed for ester synthesis. The reaction conditions typically involve elevated temperatures to overcome activation energy barriers and drive the equilibrium toward product formation. Water is produced as a byproduct of this reaction, and its removal from the reaction mixture is often necessary to push the equilibrium toward the ester product, which can be achieved through techniques such as azeotropic distillation or the use of molecular sieves.
Steglich Esterification
The Steglich esterification approach represents a particularly valuable method for the synthesis of esters under mild conditions, making it suitable for sensitive substrates like [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester . This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. In this approach, DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is more reactive toward nucleophilic attack by the alcohol (4-fluorophenol in this case). The DMAP serves as a nucleophilic catalyst that facilitates the reaction by forming a reactive amide intermediate, which subsequently reacts with the alcohol to form the ester. This approach typically provides good yields under mild conditions, making it particularly suitable for the synthesis of complex esters like the target compound. The reaction can be conducted at room temperature in solvents such as dichloromethane or tetrahydrofuran, offering advantages over traditional esterification methods that require harsh conditions .
Industrial Production Methods
For industrial-scale production of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester, continuous flow processes may be employed to enhance efficiency and yield. These processes offer several advantages over batch reactions, including better heat transfer, improved mixing, and more precise control of reaction parameters. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can optimize the production process and ensure consistent product quality. Industrial approaches might also include the use of solid-phase catalysts in flow reactors, which can simplify product isolation and potentially allow catalyst recycling. Alternative approaches may involve microwave-assisted synthesis for shorter reaction times or the use of environmentally friendly solvents to align with green chemistry principles. These industrial methods aim to maximize yield and purity while minimizing waste and energy consumption, making the production process more economically and environmentally sustainable.
Chemical Reactivity
Typical Reactions
As an organic ester, [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester can undergo various chemical reactions characteristic of this functional group. Hydrolysis represents one of the most fundamental reactions, occurring under either acidic or basic conditions to yield [1,1'-bicyclohexyl]-4-carboxylic acid and 4-fluorophenol. Basic hydrolysis (saponification) is typically irreversible, while acidic hydrolysis exists in a reversible equilibrium that requires excess water to drive the reaction toward products. Transesterification reactions are also possible, where the 4-fluorophenyl group is exchanged with another alcohol moiety in the presence of appropriate catalysts such as acids, bases, or specific enzymes. These reactions can be valuable for preparing derivatives with modified properties. Additionally, the ester can undergo reduction reactions with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohols, though the reactivity and selectivity would depend on the specific reducing agent and reaction conditions employed.
Decarboxylative Transformations
Drawing from research on related compounds, [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester could potentially undergo decarboxylative transformations after hydrolysis to the free carboxylic acid . Such transformations could provide pathways for further functionalization of the molecule. Various approaches for decarboxylative halogenation have been developed, including the Hunsdiecker reaction and its modifications such as the Cristol-Firth variant. These reactions involve the conversion of carboxylic acids to alkyl or aryl halides with the loss of carbon dioxide. For instance, the Cristol-Firth modification allows for the reaction of silver carboxylate salts with bromine to form alkyl bromides, as demonstrated with stearic acid being converted to the corresponding bromide in a 93% crude yield . While these reactions primarily involve free carboxylic acids rather than esters, they represent potential transformation pathways following hydrolysis of the ester bond in [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester. Such transformations could serve as valuable tools for accessing derivatives with modified functional groups, expanding the compound's potential applications in synthetic chemistry .
Biological Activity and Applications
Prodrug Applications
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester exist, differing primarily in the alkyl chain length attached to the bicyclohexyl system or in the nature of the phenyl substituent . A notable analog is [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester (CAS: 88878-50-6), which features a pentyl chain instead of the propyl group found in the target compound. This structural variation, though seemingly minor, can significantly influence the compound's physical properties and potential applications. Other possible analogs include derivatives with different alkyl chain lengths (methyl, ethyl, butyl, etc.) or with modifications to the aromatic moiety, such as different halogen substituents or alternative functional groups. These structural variations create a family of related compounds with potentially diverse properties and applications, offering opportunities for comparative studies to understand structure-property relationships. Such studies could provide valuable insights into how specific structural features influence physical, chemical, and potentially biological properties, guiding the design of compounds with optimized characteristics for specific applications .
Table 2: Comparison of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester with a Structural Analog
Characteristic | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester |
---|---|---|
CAS Number | 81701-13-5 | 88878-50-6 |
Molecular Formula | C₂₂H₃₁FO₂ | C₂₄H₃₅FO₂ |
Molecular Weight | 346.5 g/mol | 374.5 g/mol |
Key Structural Difference | Propyl chain attached to bicyclohexyl | Pentyl chain attached to bicyclohexyl |
InChIKey | LIALNGUAWCANCX-UHFFFAOYSA-N | ZVCPJOLFAYLVER-UHFFFAOYSA-N |
SMILES | CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F | CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F |
Structure-Property Relationships
The length of the alkyl chain attached to the bicyclohexyl system significantly influences the compound's physical properties, as demonstrated by comparing [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester with its pentyl analog . The longer alkyl chain in the pentyl derivative increases its molecular weight from 346.5 g/mol to 374.5 g/mol and enhances its lipophilicity, which can affect properties such as solubility in various solvents, melting point, and potential interactions with biological systems. Increased lipophilicity typically results in decreased water solubility and increased affinity for lipid membranes, which could influence the compound's behavior in biological environments. The extended alkyl chain may also affect crystal packing arrangements, potentially altering physical properties such as melting point, thermal stability, and crystal morphology. These differences in physical properties could translate to differences in potential applications, particularly in contexts where properties like solubility, thermal behavior, or membrane interactions are crucial. Understanding these structure-property relationships is valuable for predicting how structural modifications might influence compound behavior, guiding the design of derivatives with optimized properties for specific applications .
Functional Variations and Their Effects
Current Research and Future Directions
Synthetic Chemistry Applications
Current research related to compounds like [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester focuses on developing improved synthetic methodologies and exploring novel transformations . Research on decarboxylative halogenation of organic compounds, for example, offers pathways for potential transformations of the carboxylic acid moiety after hydrolysis of the ester, providing routes to diverse derivatives . Studies on the use of triarylsilanols as catalysts for direct amidation of carboxylic acids present potential approaches for converting the hydrolyzed acid into amides, expanding the range of accessible derivatives . Additionally, research on the synthesis of α,β-unsaturated esters through Steglich esterification provides methodologies that could be applied to create unsaturated derivatives of the target compound . These synthetic advances collectively expand the toolbox available for preparing and modifying compounds like [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester, potentially leading to more efficient syntheses or to novel derivatives with enhanced properties. Future research could focus on developing more environmentally friendly synthetic routes, employing catalytic methods to improve efficiency, or exploring novel transformation pathways to access previously unavailable derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume